3-(氨基甲基)-5-甲基己酸

描述

3-(Aminomethyl)-5-methylhexanoic acid is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and properties. This compound is synthesized through various chemical methods, and its molecular structure offers insights into its reactivity and physical and chemical characteristics.

Synthesis Analysis

The synthesis of 3-(Aminomethyl)-5-methylhexanoic acid involves enantioselective methodologies, highlighting the importance of asymmetric hydrogenation and the use of specific catalysts to achieve high purity and yield. For instance, Burk et al. (2003) described an enantioselective synthesis method that employs asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst, followed by hydrogenation of the nitrile to produce the compound in excellent overall yield and purity (Burk et al., 2003).

Molecular Structure Analysis

The compound's molecular structure is pivotal in determining its reactivity and interaction with other molecules. The Y-shaped structure of a related compound, as analyzed by Poojith et al. (2020), provides insights into the potential nonlinear optical properties and how the molecular structure can influence the compound's physical and chemical properties (Poojith et al., 2020).

Chemical Reactions and Properties

3-(Aminomethyl)-5-methylhexanoic acid participates in various chemical reactions, highlighting its versatility and potential for applications in chemical synthesis. The compound's ability to undergo reactions such as bromination, azidonation, and reduction showcases its reactivity and the potential to derive more complex molecules from its structure (G. Yong, 2010).

Physical Properties Analysis

The physical properties of 3-(Aminomethyl)-5-methylhexanoic acid, such as solubility in various solvents, are crucial for its application in different scientific fields. Cogoni et al. (2016) reported the solubility of the compound in both 2-propanol and water and methanol and water mixtures across a range of temperatures, providing valuable data for its use in pharmaceutical formulations and chemical reactions (Cogoni et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-(Aminomethyl)-5-methylhexanoic acid, including its reactivity and interaction with other chemical entities, are essential for understanding its potential applications and behavior in chemical processes. The compound's role in the formation of fluorescent derivatives and its interaction with carboxylic acids highlight its importance in analytical chemistry and potential applications in biochemistry and molecular biology (M. Yamaguchi et al., 1985).

科学研究应用

它是普瑞巴林合成中的一个关键中间体,普瑞巴林是一种用于治疗癫痫、神经性疼痛和广泛性焦虑症的药物 (Jing, Hebei Chemical, 2016)。

作为 3-(氨基甲基)-5-甲基己酸的 S-对映异构体,普瑞巴林对减少难治性部分性癫痫患者的癫痫发作频率有效 (Warner & Figgitt, 2005)。

该酸可用作硝基醛醇缩合反应中的手性助剂 (Solladié-Cavallo & Khiar, 1990)。

它作为植物诱导剂,增强对极端温度胁迫的抵抗力,并对真菌、细菌和病毒性疾病有效 (Wang et al., 2022)。

从该化合物衍生的赤藓糖醇-2-氨基-3-甲基己酸的对映异构体可以转化为赤藓糖醇-4-甲基庚-3-醇,这是较小的欧洲榆树皮甲虫的信息素成分 (Mori & Iwasawa, 1980)。

它在开发新的抗精神病药物方面具有潜在应用 (Burk et al., 2003)。

从 3-(氨基甲基)-5-甲基己酸衍生的普瑞巴林,用作扁桃酸衍生物拆分的拆分剂 (Szeleczky et al., 2014)。

作用机制

Target of Action

3-(Aminomethyl)-5-methylhexanoic acid, also known as pregabalin, primarily targets the α2δ subunit, a component of voltage-gated calcium channels . This interaction plays a crucial role in the compound’s analgesic and anticonvulsant properties .

Mode of Action

Pregabalin acts as a ligand for the α2δ subunit, modulating calcium influx at nerve terminals and reducing the release of several neurotransmitters, including glutamate, norepinephrine, and substance P . This modulation results in decreased neuronal excitability and reduced transmission of pain signals .

Biochemical Pathways

The compound’s action affects the glutamate transporter type 3 (EAAT3), which is involved in the uptake of glutamate, a major excitatory neurotransmitter . Pregabalin increases the activity of EAAT3, thereby reducing the concentration of glutamate in the synaptic cleft and decreasing neuronal excitability .

Pharmacokinetics

The pharmacokinetics of pregabalin involve rapid absorption after oral administration, with peak plasma concentrations achieved within an hour .

Result of Action

The action of pregabalin results in a decrease in the release of neurotransmitters, leading to a reduction in neuronal excitability . This translates into clinical effects such as pain relief in conditions like neuropathic pain, reduction in the frequency of seizures in epilepsy, and relief from symptoms of anxiety .

Action Environment

The action, efficacy, and stability of pregabalin can be influenced by various environmental factors. For instance, renal function significantly affects the compound’s clearance from the body, with reduced renal function leading to increased plasma concentrations .

属性

IUPAC Name |

3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

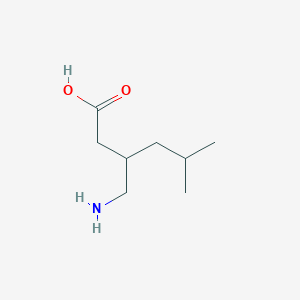

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861392 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-methylhexanoic acid | |

CAS RN |

128013-69-4 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。